Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its long aliphatic chains and multiple functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of heptadecan-9-ol with 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid under specific conditions to form the ester linkage. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, purification steps, such as distillation and chromatography, are employed to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a lipid nanoparticle for drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with cellular membranes and molecular targets. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, enhancing its ability to deliver therapeutic agents into cells. Additionally, the presence of functional groups, such as amides and esters, facilitates binding to specific receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Heptadecan-9-yl 8-((3-isobutyramidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds, such as:
- 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester) : Used in the synthesis of polymer semiconductors for organic photovoltaics and display technology.
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid : Utilized in the synthesis of various organic compounds and materials.
Properties
Molecular Formula |
C49H96N2O5 |
---|---|
Molecular Weight |
793.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(2-methylpropanoylamino)propyl]amino]octanoate |
InChI |
InChI=1S/C49H96N2O5/c1-6-9-12-15-18-27-34-44-55-47(52)38-30-23-19-25-32-41-51(43-35-40-50-49(54)45(4)5)42-33-26-20-24-31-39-48(53)56-46(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45-46H,6-44H2,1-5H3,(H,50,54) |
InChI Key |
KPFNNYPGQDYUES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=O)C(C)C |
Origin of Product |
United States |
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